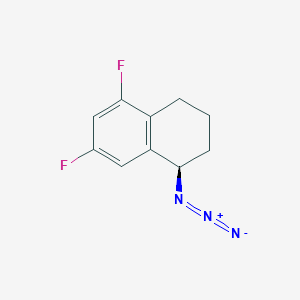

(1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene, also known as 1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene or 1-Azido-DFT, is a versatile chemical compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a molecular weight of 181.07 g/mol and a melting point of -30 °C. It is a highly reactive compound and can be used as a reagent for the synthesis of a variety of molecules. Its unique structure and reactivity make it an ideal reagent for organic synthesis, particularly in the field of medicinal chemistry.

Applications De Recherche Scientifique

Synthesis of Retinoid X Receptor-selective Retinoids

Retinoid X receptors (RXRs) play a critical role in the regulation of various biological processes. The development of RXR agonists for the treatment of diseases like non-insulin-dependent diabetes mellitus (NIDDM) involves the synthesis of compounds with tetrahydronaphthalene cores. Highly convergent syntheses employing tetrahydronaphthalene derivatives, as seen in the preparation of potent RXR agonists, highlight the utility of such compounds in medicinal chemistry (Faul et al., 2001).

Asymmetric Epoxidation of Alkenes

The catalytic activity of complexes involving tetrahydronaphthalene derivatives demonstrates their importance in asymmetric synthesis. For instance, a dichlororuthenium(IV) complex containing a tetrahydronaphthalene moiety exhibits remarkable catalytic activity toward the enantioselective epoxidation of alkenes. This application underscores the relevance of tetrahydronaphthalene derivatives in developing catalysts for producing optically active compounds, essential in pharmaceuticals and fine chemicals (Zhang et al., 2001).

Preparation of Polyfluoroazepines

In the realm of heterocyclic chemistry, tetrahydronaphthalene derivatives serve as precursors for the synthesis of polyfluoroazepines. These compounds find applications in materials science and have potential utility in electronic and optical materials due to their unique electronic properties (Barlow et al., 1982).

Fuel Surrogate Components

Tetrahydronaphthalene, or tetralin, is utilized as a component in transportation fuel surrogates. Its combustion characteristics are studied to improve fuel formulations, enhancing efficiency and reducing emissions in internal combustion engines. The detailed study of tetralin's autoignition properties at varying temperatures and pressures contributes to the development of cleaner combustion technologies (Raza et al., 2020).

Chemoenzymatic Synthesis

Chemoenzymatic synthesis methods employing tetrahydronaphthalene derivatives demonstrate their versatility in organic synthesis, particularly in preparing compounds with specific stereochemistry. Such methodologies are invaluable for synthesizing biologically active molecules, including receptor agonists and other pharmacologically relevant compounds (Orsini et al., 2002).

Propriétés

IUPAC Name |

(1R)-1-azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)14-15-13/h4-5,10H,1-3H2/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZGZXWMHRVNOX-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide](/img/structure/B2829147.png)

![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride](/img/structure/B2829150.png)

![[(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/no-structure.png)

![N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2829160.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2829165.png)

![4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2829166.png)